molecular formula C7H9BrN6 B13078584 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13078584
M. Wt: 257.09 g/mol
InChI Key: WSWLRTDLKQVVJJ-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a bromine atom, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The triazole and pyrazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while oxidation can produce corresponding oxides.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring also show comparable chemical reactivity and applications.

Uniqueness

4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. The bromine atom further enhances its reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

4-bromo-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9BrN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11)

InChI Key

WSWLRTDLKQVVJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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